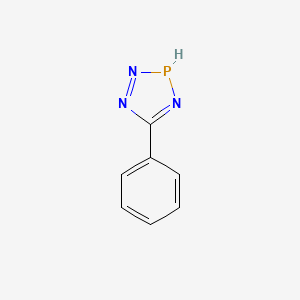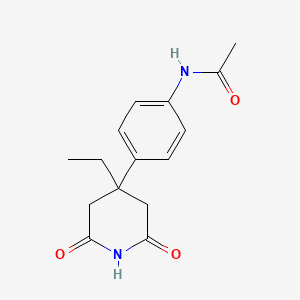
Methyl azido(2-phenylhydrazinylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl azido(2-phenylhydrazinylidene)acetate is a chemical compound that belongs to the class of azides and hydrazones It is characterized by the presence of an azido group (-N₃) and a phenylhydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl azido(2-phenylhydrazinylidene)acetate typically involves the reaction of methyl 2-bromoacetate with phenylhydrazine to form methyl 2-phenylhydrazinylideneacetate. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of the target compound. The reaction conditions generally include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Análisis De Reacciones Químicas
Types of Reactions
Methyl azido(2-phenylhydrazinylidene)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalyzed alkyne-azide cycloaddition (CuAAC) using copper(I) salts.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
Methyl azido(2-phenylhydrazinylidene)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds, including triazoles and pyrazoles.
Biology: Employed in the study of biological processes involving azides and their derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl azido(2-phenylhydrazinylidene)acetate involves its reactivity as an azide and hydrazone. The azido group can act as a nucleophile in substitution reactions, while the hydrazone moiety can participate in condensation reactions with carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazinylidene derivatives: Compounds with similar hydrazone moieties but different substituents.
Azido compounds: Compounds containing the azido group, such as azidomethyl esters and azido ketones.
Uniqueness
This dual functionality allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Propiedades
Número CAS |
93831-03-9 |
|---|---|
Fórmula molecular |
C9H9N5O2 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
methyl 2-azido-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C9H9N5O2/c1-16-9(15)8(13-14-10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3 |
Clave InChI |
ABNOQNKWQCTRGJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=NNC1=CC=CC=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




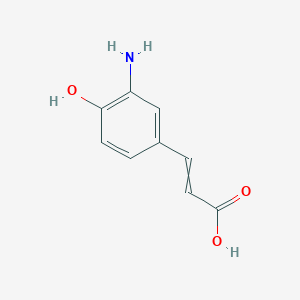
![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)

![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
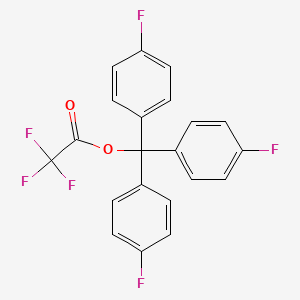
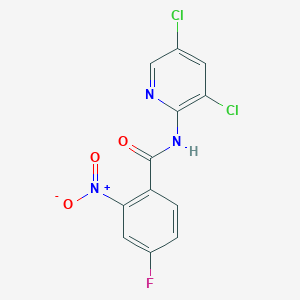
![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
